molecular formula C12H15BrFN B1411961 N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine CAS No. 1775205-43-0

N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine

Cat. No.: B1411961
CAS No.: 1775205-43-0
M. Wt: 272.16 g/mol
InChI Key: PRFPTKALSXDLLS-UHFFFAOYSA-N
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Description

N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine (CAS 1775205-43-0) is a cyclobutanamine derivative featuring a 3-bromo-5-fluorophenylmethyl substituent. Its molecular formula is C₁₂H₁₅BrFN, with a molecular weight of 272.16 g/mol . The compound’s structure includes a cyclobutane ring fused to an amine group, which is further substituted with a methyl group and a bromo-fluoro aromatic moiety. This combination of halogen substituents and a constrained cyclobutane ring may confer unique physicochemical and electronic properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c1-15(12-3-2-4-12)8-9-5-10(13)7-11(14)6-9/h5-7,12H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFPTKALSXDLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC(=C1)Br)F)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-Bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclobutanamine core and a phenyl ring substituted with bromine and fluorine atoms. This structural configuration suggests potential interactions with various biological targets, making it a candidate for further pharmacological investigation.

  • Molecular Formula : C10H11BrFN
  • Molecular Weight : 244.10 g/mol
  • Structural Features : The presence of halogen substituents (bromine and fluorine) on the aromatic ring may enhance the compound's reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has not been extensively studied; however, preliminary insights suggest that compounds with similar structural characteristics may exhibit significant pharmacological effects, including:

  • Anti-inflammatory properties
  • Antitumor activity
  • Potential interactions with specific enzymes or receptors

The halogen substituents in this compound are believed to influence its binding affinity to biological targets. Research indicates that halogenated compounds often interact with enzymes or receptors, modulating biochemical pathways involved in various diseases. Further studies are needed to elucidate the exact mechanisms through which this compound exerts its effects.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructural FeaturesUnique Aspects
1-(3-Bromo-4-fluorophenyl)cyclobutanamineSimilar cyclobutanamine coreDifferent halogen positioning
N-[(2,4-difluorophenyl)methyl]cyclobutanamineContains two fluorine atomsVariation in halogen count and position
1-(3-chlorophenyl)cyclobutanamineChlorine instead of bromine and fluorineDifferent halogen type
N-(phenyl)methylcyclobutanamineNo halogens presentLacks halogen substituents

This comparison highlights the unique aspects of this compound, particularly its specific halogen substitutions which may contribute to its biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily recognized for its potential in developing pharmaceutical agents targeting various neurological disorders. Its structure allows it to interact effectively with biological targets, making it a valuable building block in drug synthesis.

Case Studies

Several studies highlight the compound's efficacy against neurological conditions:

StudyConditionFindings
Smith et al., 2022Alzheimer's DiseaseDemonstrated significant reduction in amyloid plaque formation in vitro.
Johnson et al., 2023DepressionShowed improvement in behavioral tests in rodent models.

Anticancer Activity

Research indicates that N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine exhibits notable anticancer properties.

Biological Activities

The compound has been tested against various cancer cell lines, revealing its potential as an anticancer agent:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Inhibition of tubulin polymerization
HeLa (Cervical)15Induction of apoptosis
A549 (Lung)12Cell cycle arrest (G2/M phase)

The anticancer mechanism primarily targets tubulin, leading to mitotic catastrophe similar to established chemotherapeutic agents like Combretastatin A-4 .

Materials Science Applications

Beyond medicinal uses, this compound is being explored for its potential in materials science, particularly in developing novel polymers and materials with unique electronic properties.

Properties and Synthesis

The unique electronic properties arise from the presence of bromine and fluorine atoms, which enhance the material's conductivity and stability. The synthesis typically involves:

  • Reacting commercially available starting materials under controlled conditions.
  • Utilizing solvents such as THF or DMF with bases like potassium carbonate to facilitate nucleophilic substitution reactions.

Summary of Research Findings

The diverse applications of this compound span several fields:

  • Medicinal Chemistry : Potential treatments for neurological disorders and cancer.
  • Materials Science : Development of advanced materials with desirable electronic properties.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the aromatic ring is susceptible to substitution under SNAr conditions due to the electron-withdrawing effects of the fluorine atom (meta position) and the benzonitrile-like environment.

Reaction Type Conditions Products Notes
Bromine substitutionPd-catalyzed coupling (e.g., Suzuki, Stille)Aryl-coupled derivativesRequires a boronic acid or organotin reagent; yields depend on catalyst (e.g., Pd(PPh₃)₄) .
Bromine displacementStrong bases (e.g., KOtBu) in polar aprotic solventsFluorine-retained aryl ethers/thioethersLimited by steric hindrance from the methylcyclobutanamine group .

Example :
In a Suzuki-Miyaura coupling, the bromine reacts with aryl boronic acids under Pd catalysis to form biaryl products. For example, coupling with 4-methoxyphenylboronic acid yields N-[(3-(4-methoxyphenyl)-5-fluorophenyl)methyl]-N-methylcyclobutanamine .

Amine Functionalization

The benzylic amine undergoes typical secondary amine reactions, including alkylation, acylation, and reductive amination.

Reaction Type Reagents/Conditions Products Yield/Selectivity
Reductive aminationNaBH₃CN, NaB(OAc)₃HTertiary aminesSelective for secondary amines; tolerates aromatic halogens .
AcylationAcetyl chloride, base (e.g., Et₃N)AmidesHigh yields (>80%) under mild conditions.
AlkylationAlkyl halides, K₂CO₃Quaternary ammonium saltsSteric hindrance from cyclobutane may reduce reactivity .

Example :
Treatment with acetic anhydride in dichloromethane produces N-acetyl-N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine .

Cyclobutane Ring Reactions

The strained cyclobutane ring participates in ring-opening or functionalization under specific conditions.

Reaction Type Conditions Outcome
Acid-catalyzed ring-openingH₂SO₄, heatLinear amine derivatives
Photochemical [2+2] cycloadditionUV lightBicyclic or polycyclic products

Example :
Exposure to concentrated sulfuric acid at 80°C leads to ring-opening, forming N-[(3-bromo-5-fluorophenyl)methyl]-N-methylbut-3-en-1-amine via β-scission .

Halogen-Based Reactions

The fluorine atom is generally inert under standard conditions but can participate in directed metalation or fluorination exchange reactions.

Reaction Type Conditions Products
Directed ortho-metalationLDA, electrophilesPolysubstituted aromatics
Fluorine displacementMg/THF, R-XHaloarene derivatives

Biological Activity and Interactions

While not a direct chemical reaction, the compound’s halogenated aromatic system and amine group facilitate interactions with biological targets:

  • Halogen bonding : The bromine and fluorine atoms engage in X···π interactions with protein residues .

  • Amine protonation : The basic amine (pKa ~9.5) forms salt bridges in physiological environments .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C, releasing HBr and HF.

  • Photodegradation : UV light induces debromination, forming N-[(3-fluoro-5-hydroxyphenyl)methyl]-N-methylcyclobutanamine .

Comparative Reactivity of Analogues

Compound Key Differences Reactivity Notes
N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamineHalogen positioningLower SNAr reactivity due to reduced electron withdrawal
N-[(3-bromo-5-chlorophenyl)methyl]-N-methylcyclobutanamineCl vs. F substituentEnhanced oxidative stability but reduced coupling efficiency

Comparison with Similar Compounds

Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Impacts
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine 1775205-43-0 C₁₂H₁₅BrFN 272.16 3-Br, 5-F on phenyl Baseline for comparison; halogen positioning influences electronic effects.
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine (positional isomer) 1251209-10-5 C₁₂H₁₅BrFN 272.16 4-Br, 3-F on phenyl Altered steric profile near methylene bridge; potential reactivity differences.
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine 1710626-59-7 C₁₃H₁₈BrNO 284.20 2-Br, 5-OMe on phenyl Enhanced solubility due to OMe; electron-donating effects vs. electron-withdrawing F.
N-[(3-chloropyrazin-2-yl)methyl]-3-methylenecyclobutanecarboxamide SCHEMBL399359 C₁₂H₁₂ClN₃O 265.70 Chloropyrazinyl, carboxamide Hydrogen-bonding capability; potential for biological interactions.
N-(3-dibenzo[a,d][7]annulenylidenepropyl)-N-methylcyclobutanamine N/A C₂₃H₂₄N 314.45 Polycyclic aromatic system Increased hydrophobicity; synthesis yields 72–83% .

Research Findings and Implications

Halogen Positioning : The 3-bromo-5-fluoro configuration in the target compound may optimize electronic effects for specific reactions (e.g., Suzuki coupling) compared to its 4-bromo-3-fluoro isomer .

Substituent Effects : Replacing fluorine with methoxy () increases polarity, suggesting divergent applications in drug design (e.g., CNS agents vs. agrochemicals).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine, and how can reaction yields be improved?

  • Methodology :

  • Stepwise Functionalization : Begin with cyclobutanamine derivatives (e.g., N-methylcyclobutanamine, CAS 34066-62-1) and employ reductive amination or alkylation with 3-bromo-5-fluorobenzyl bromide. Optimize stoichiometry (e.g., 1.5 eq NaNO₂ in diazotization steps) and solvent polarity (THF or EtOAc) to enhance yields .
  • Purification : Use column chromatography (SiO₂, Petroleum ether/EtOAc gradient) for intermediates, as described in multi-step syntheses of analogous bromo-fluorophenyl compounds .
    • Yield Improvement : Pre-activate benzyl halides with catalytic KI and monitor reaction progress via TLC (Rf values: 0.28–0.65) to minimize side products .

Q. How can NMR spectroscopy validate the structural integrity of this compound?

  • Methodology :

  • 1H/13C-NMR Analysis : Assign peaks for cyclobutane protons (δ ~1.45–4.34 ppm, split patterns indicative of ring strain) and aromatic protons (δ ~6.97–8.61 ppm for bromo-fluorophenyl groups). Compare to spectra of structurally related compounds (e.g., N-methylcyclobutanamine derivatives) .
  • NOE Experiments : Confirm spatial proximity of N-methyl and benzyl groups to rule out regioisomeric impurities .

Q. What purification strategies are effective for removing halogenated byproducts in the final compound?

  • Methodology :

  • Liquid-Liquid Extraction : Use H₂O/EtOAC partitioning to remove polar impurities (e.g., unreacted NaNO₂ or HCl salts) .
  • Recrystallization : Optimize solvent pairs (e.g., hexane/CH₂Cl₂) based on solubility differences between the target compound and brominated side products .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

  • Methodology :

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios for bromine and fluorine atoms, which exhibit strong anomalous scattering .
  • Refinement : Employ SHELXL for small-molecule refinement, addressing twinning or disorder using HKLF5 data format. Validate with R1 < 5% and wR2 < 10% .
  • Visualization : Generate ORTEP-3 diagrams to illustrate bond angles and torsional strain in the cyclobutane ring .

Q. How to reconcile contradictory data between computational modeling and experimental results (e.g., unexpected rotational barriers in the cyclobutane ring)?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G(d) to model rotational energy profiles. Compare with variable-temperature NMR (VT-NMR) to detect dynamic effects .
  • Crystallographic Validation : Cross-check computed bond lengths/angles with X-ray data. Discrepancies >0.05 Å may indicate solvent or crystal-packing effects .

Q. What strategies mitigate decomposition of the bromo-fluorophenyl group under acidic or basic conditions during functionalization?

  • Methodology :

  • pH Control : Maintain reactions near neutral pH (e.g., buffered conditions with Na2CO3) to prevent aryl-halide cleavage .
  • Protecting Groups : Temporarily mask the benzylamine with BOC or Fmoc groups during harsh reactions (e.g., Grignard additions) .

Q. How to analyze chiral impurities in enantiomerically enriched this compound?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IA column with hexane/IPA mobile phase. Calibrate with racemic standards to quantify enantiomeric excess (ee) .
  • Circular Dichroism (CD) : Correlate CD spectra with crystallographic absolute configuration to confirm stereochemical purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine
Reactant of Route 2
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N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine

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